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molecular formula C7H8BrNO2 B183504 (6-Bromo-5-methoxypyridin-2-yl)methanol CAS No. 905562-91-6

(6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No. B183504
M. Wt: 218.05 g/mol
InChI Key: HBKNIQPNYHFKDW-UHFFFAOYSA-N
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Patent
US09278940B2

Procedure details

To a solution of (6-bromo-5-methoxypyridin-2-yl)methanol (2.30 g, 10 mmol) in dichloromethane (50 mL) was added MnO2 (8.0 g) at rt. The reaction mixture was stirred at rt for 24 h. After that time the reaction was cooled to rt, filtered to remove solids and concentrated under reduced pressure to give 6-bromo-5-methoxypicolinaldehyde (1.35 g, 63%) as an off-white solid: 1H NMR (400 MHz, CDCl3): δ 9.94 (s, 1H), 7.96 (d, J=8.4 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 4.03 (s, 3H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[O:10][CH3:11]>ClCCl.O=[Mn]=O>[Br:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=N1)CO)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that time the reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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